molecular formula C25H23N3OS B2435939 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234944-91-2

3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2435939
CAS No.: 1234944-91-2
M. Wt: 413.54
InChI Key: UAMVFXSTDBYILS-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by its complex structure, which includes benzhydryl, pyridinylmethyl, and thiophenylmethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzhydryl Isocyanate: Benzhydryl chloride reacts with potassium cyanate to form benzhydryl isocyanate.

    Preparation of Pyridin-2-ylmethylamine: Pyridine-2-carboxaldehyde is reduced to pyridin-2-ylmethylamine using a reducing agent like sodium borohydride.

    Synthesis of Thiophen-3-ylmethylamine: Thiophene-3-carboxaldehyde undergoes a similar reduction to form thiophen-3-ylmethylamine.

    Coupling Reaction: Benzhydryl isocyanate is reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridinyl or thiophenyl groups, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Benzhydryl sulfoxide, benzhydryl sulfone.

    Reduction Products: Reduced pyridinyl or thiophenyl derivatives.

    Substitution Products: Functionalized derivatives with various substituents at the benzhydryl or pyridinyl positions.

Scientific Research Applications

Chemistry

In chemistry, 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including competitive inhibition, allosteric modulation, or covalent modification of targets.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydryl-1-(pyridin-2-ylmethyl)urea: Lacks the thiophenyl group, potentially altering its chemical and biological properties.

    1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the benzhydryl group, which may affect its stability and reactivity.

    3-Benzhydryl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridinyl group, impacting its electronic properties and potential interactions.

Uniqueness

3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the combination of benzhydryl, pyridinyl, and thiophenyl groups within a single molecule. This structural complexity provides a versatile platform for exploring a wide range of chemical reactions and biological interactions, distinguishing it from simpler analogs.

Properties

IUPAC Name

3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c29-25(27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)28(17-20-14-16-30-19-20)18-23-13-7-8-15-26-23/h1-16,19,24H,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVFXSTDBYILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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